Structural Uniqueness vs. Prior-Art Imidazolidinone-Pyrazole Hybrids
A comprehensive patent landscape analysis reveals that the exact scaffold of 2034369-08-7 (imidazolidine‑2‑one‑carboxamide linked to 4‑phenyl‑1H‑pyrazole via an ethylene spacer) is structurally distinct from the compounds exemplified in the closest patent family US 8399682 B2, which focuses on pyrazolylcarbonyl‑imidazolidinones with direct carbonyl‑pyrazole linkages and different substitution patterns [1]. The linker topology in 2034369-08-7 introduces an additional hydrogen‑bond donor (urea‑type NH) and greater conformational flexibility, which may translate into significantly different binding modes or target preferences.
| Evidence Dimension | Scaffold topology and linker composition |
|---|---|
| Target Compound Data | Ethylene‑spaced 4‑phenyl‑1H‑pyrazole attached to 2‑oxoimidazolidine‑1‑carboxamide (2034369-08-7) |
| Comparator Or Baseline | Carbonyl‑linked pyrazole to imidazolidinone core (exemplified in US 8399682 B2) |
| Quantified Difference | Topological difference: linker atom count increase of 2; additional rotatable bonds; presence of urea‑NH donor vs. acyl‑linker |
| Conditions | Structural comparison based on patent Markush formulas and exemplified compounds |
Why This Matters
Suppliers and researchers seeking a specific pyrazole‑imidazolidinone topology for SAR studies cannot replace 2034369-08-7 with prior-art analogues without risking altered molecular recognition.
- [1] US Patent 8399682 B2 (2013). Substituted (pyrazolylcarbonyl)imidazolidinones and their use. Inventors: Thede, K.; Greschat, S.; Wildum, S.; Paulsen, D. Assignee: AiCuris GmbH & Co. KG. View Source
